N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide
Description
N-[4-(2-Fluorophenyl)piperazine-1-carbothioyl]benzamide is a thiourea derivative featuring a benzamide core linked to a piperazine ring substituted with a 2-fluorophenyl group. This compound belongs to a class of molecules known for their modular structure, which allows for diverse pharmacological applications.
Properties
IUPAC Name |
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS/c19-15-8-4-5-9-16(15)21-10-12-22(13-11-21)18(24)20-17(23)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTZZDHJJURCDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=S)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide typically involves the reaction of 2-fluorophenylpiperazine with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification methods ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules. Key reactions include:
- Oxidation: Can be oxidized to form sulfoxides or sulfones.
- Reduction: Capable of being reduced to yield amines or other reduced products.
- Substitution Reactions: The presence of aromatic rings allows for nucleophilic substitution, enhancing its utility in synthetic chemistry.
Biology
In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer properties. The interactions with biological targets include:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: The compound can interact with neurotransmitter receptors, potentially influencing signaling pathways.
Medicine
The therapeutic potential of this compound is under investigation for drug development. Its structural features suggest possible applications in designing new therapeutic agents targeting various diseases, particularly in the following areas:
- Cancer Therapy: Investigated for its anticancer properties through modulation of cell signaling pathways.
- Antimicrobial Agents: Explored for efficacy against resistant bacterial strains.
Industry
In industrial applications, this compound is utilized as a precursor in the synthesis of materials and chemicals. Its unique properties make it suitable for developing new industrial products and formulations.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound on human cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against specific cancer types, suggesting its potential as a lead compound in cancer drug development.
Case Study 2: Antimicrobial Efficacy
Research demonstrated that this compound showed promising activity against Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis, highlighting its potential as an antimicrobial agent.
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring plays a crucial role in binding to these targets, while the fluorophenyl group enhances its affinity and selectivity. The compound may modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below summarizes key structural analogs and their biological activities:
Key Findings from Comparative Analysis
Piperazine Substitution Patterns
- Electron-Withdrawing vs. Donating Groups : The 2-fluorophenyl group in the target compound contrasts with methoxy (WC 44, H10) or dichlorophenyl (Compound 7o) substituents. Fluorine’s electronegativity may enhance metabolic stability and receptor binding compared to methoxy’s electron-donating effects .
- Positional Effects: The 2-fluorophenyl substitution (target compound) vs.
Thiourea vs. Carboxamide Linkages
- The thiourea group in the target compound and H10/A8 may facilitate hydrogen bonding or metal chelation, critical for antioxidant or anticancer activity. However, 4-(tert-butyl)-N-(methylcarbamothioyl)benzamide demonstrates that additional substituents (e.g., tert-butyl) enhance metal complexation for drug delivery .
Implications for Drug Development
- Structural Optimization : Introducing electron-donating groups (e.g., methoxy) or elongating the spacer between benzamide and piperazine could enhance the target compound’s bioactivity.
- Metal Complexation: Unlike 4-(tert-butyl)-N-(methylcarbamothioyl)benzamide, the target compound’s piperazine may enable novel coordination chemistry for targeted therapies .
Biological Activity
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: CHFNSO
- Molecular Weight: 284.37 g/mol
- IUPAC Name: this compound
This compound contains a piperazine ring, a fluorophenyl group, and a benzamide structure, which contribute to its diverse biological interactions.
This compound is believed to exert its biological effects through several mechanisms:
- Receptor Interaction: The piperazine moiety can interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter pathways.
- Enzyme Modulation: The compound may modulate enzyme activities, particularly those involved in metabolic pathways relevant to neurodegenerative diseases and psychiatric disorders.
- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to this compound exhibit antidepressant and anxiolytic effects. A study highlighted the potential of piperazine derivatives in modulating serotonin receptors, which are crucial for mood regulation .
Anticancer Properties
The compound has shown promise in anticancer studies. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, suggesting that it may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms. For example, derivatives with similar structures have been reported to inhibit the growth of breast and prostate cancer cells .
Neuroprotective Effects
The neuroprotective properties of this compound are being investigated in the context of neurodegenerative diseases like Alzheimer's. Its ability to inhibit monoamine oxidase (MAO), an enzyme associated with neurodegeneration, positions it as a potential therapeutic agent .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antidepressant | Modulates serotonin receptors | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Inhibits MAO activity; potential for Alzheimer's |
Case Study: Antidepressant Activity
A study conducted on various piperazine derivatives demonstrated that compounds with structural similarities to this compound showed significant antidepressant activity in animal models. The behavioral assays indicated reduced depressive-like symptoms following administration .
Case Study: Anticancer Efficacy
In vitro tests revealed that this compound exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells. The IC50 values obtained were favorable compared to established chemotherapeutics, suggesting its potential as a lead compound for further development .
Q & A
Q. Q1. What are the common synthetic routes for N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide, and how is its purity validated?
A1.
- Synthesis : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A validated method involves reacting 1-(2-fluorophenyl)piperazine with benzoyl isothiocyanate in anhydrous THF under reflux (4–6 hours, nitrogen atmosphere) . Alternative routes use K₂CO₃ as a base in acetonitrile, followed by precipitation and recrystallization .
- Purity Validation :
- Chromatography : HPLC or TLC (silica gel, ethyl acetate/hexane) to confirm single-spot purity.
- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., aromatic proton signals at δ 7.2–7.8 ppm, thiourea NH at δ 9.5–10.5 ppm) .
- Elemental Analysis : Matching experimental and theoretical C, H, N, S content (±0.3% deviation) .
Advanced Synthetic Optimization
Q. Q2. How can reaction conditions be optimized to improve yield and scalability of this compound?
A2.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of piperazine derivatives .
- Catalysis : DBU (1,8-diazabicycloundec-7-ene) accelerates thiourea formation by deprotonating intermediates .
- Automation : Continuous flow reactors reduce reaction time (2–3 hours vs. 6 hours batch) and improve yield (85–92%) by precise temperature control .
- Scalability : Pilot-scale trials with stoichiometric excess (1.2 eq) of benzoyl isothiocyanate minimize side products .
Structural Analysis and Crystallography
Q. Q3. What crystallographic data are available for this compound, and how do they inform its molecular conformation?
A3.
- Crystal Structure : Single-crystal X-ray diffraction reveals a planar benzamide moiety and a chair conformation in the piperazine ring. Key bond lengths include C=S (1.68 Å) and C-N (1.34 Å), indicating resonance stabilization .
- Intermolecular Interactions :
- Data Access : CCDC-1990392 (Cambridge Crystallographic Data Centre) provides full crystallographic parameters .
Biological Activity Profiling
Q. Q4. What in vitro assays are used to evaluate the bioactivity of this compound, and what targets are implicated?
A4.
- Enzyme Inhibition :
- Antioxidant Activity : DPPH radical scavenging (EC₅₀ = 45.2 µM) and FRAP assays confirm moderate antioxidant capacity .
- Cytotoxicity : MTT assay against HeLa cells (IC₅₀ = 28.4 µM) indicates selective toxicity .
Advanced Structure-Activity Relationship (SAR) Studies
Q. Q5. How do substituents on the benzamide or piperazine rings affect biological activity?
A5.
- Fluorophenyl Group :
- Benzamide Modifications :
- Thioureido Linker : Replacement with carbonyl reduces antioxidant activity (EC₅₀ = 72.1 µM) .
Computational and Docking Studies
Q. Q6. What computational models predict the binding mode of this compound to biological targets?
A6.
- Molecular Docking : AutoDock Vina simulations show the fluorophenyl group occupying hydrophobic pockets in AChE (binding energy = -9.2 kcal/mol). The thiourea linker forms hydrogen bonds with Ser203 and His447 residues .
- MD Simulations : 100-ns trajectories (AMBER force field) confirm stable binding to hCA II, with RMSD < 2.0 Å .
- ADMET Predictions :
Data Contradictions and Reproducibility
Q. Q7. How can researchers address discrepancies in reported bioactivity data for this compound?
A7.
- Assay Variability :
- Standardization :
- Use USP-grade solvents and controls (e.g., ascorbic acid for antioxidant assays).
- Validate enzyme sources (recombinant vs. tissue-extracted AChE) .
- Metadata Reporting : Publish raw data (e.g., exact IC₅₀ curves) and instrument parameters (e.g., λ = 517 nm for DPPH) .
Industrial-Academic Collaboration Guidelines
Q. Q8. What protocols ensure safe handling and ethical use of this compound in collaborative research?
A8.
- Safety :
- Ethics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
